molecular formula C18H19FNO6P B15080443 Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate

Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate

Cat. No.: B15080443
M. Wt: 395.3 g/mol
InChI Key: IFQABIHNNJBEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form a benzoylamino compound.

    Introduction of Dimethoxyphosphoryl Group: The dimethoxyphosphoryl group is introduced through a phosphorylation reaction, often using dimethyl phosphite as a reagent.

    Addition of 4-Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using catalysts to increase yield, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (benzoylamino)(dimethoxyphosphoryl)(3-fluorophenyl)acetate: Similar structure but with a fluorine atom at the 3-position instead of the 4-position.

    Ethyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (benzoylamino)(dimethoxyphosphoryl)(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19FNO6P

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 2-benzamido-2-dimethoxyphosphoryl-2-(4-fluorophenyl)acetate

InChI

InChI=1S/C18H19FNO6P/c1-24-17(22)18(27(23,25-2)26-3,14-9-11-15(19)12-10-14)20-16(21)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21)

InChI Key

IFQABIHNNJBEBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)(NC(=O)C2=CC=CC=C2)P(=O)(OC)OC

Origin of Product

United States

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